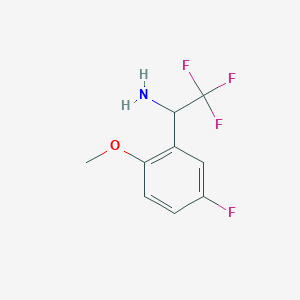
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C10H10F4NO. This compound is characterized by the presence of trifluoromethyl and fluoro groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with trifluoroethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and high efficiency .
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential pharmaceutical intermediate for the development of new drugs.
Industry: In the production of agrochemicals and specialty chemicals
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function .
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoro-1-phenylethanamine
- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
- 2,2,2-Trifluoro-1-(p-tolyl)ethan-1-amine
Uniqueness
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and fluoro groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound for various scientific research applications .
属性
分子式 |
C9H9F4NO |
|---|---|
分子量 |
223.17 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H9F4NO/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |
InChI 键 |
BMQWJIKEXIPWGD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)F)C(C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide hydrochloride](/img/structure/B13514638.png)
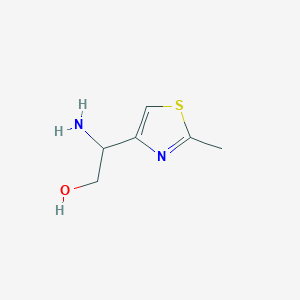
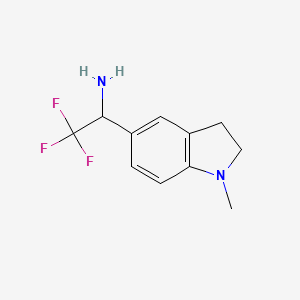
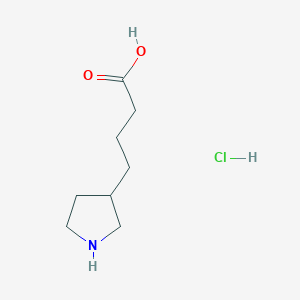
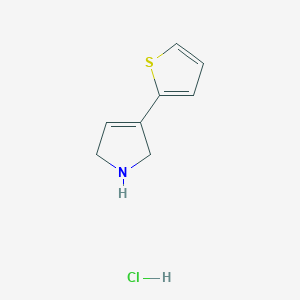
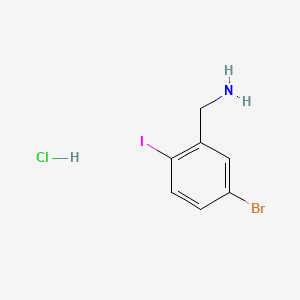
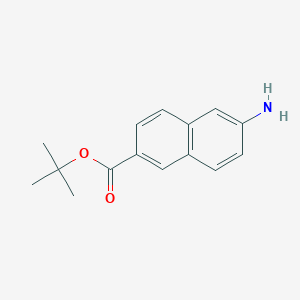

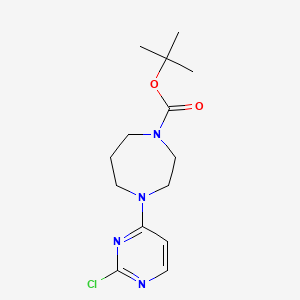
![(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13514692.png)
![1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis](/img/structure/B13514697.png)
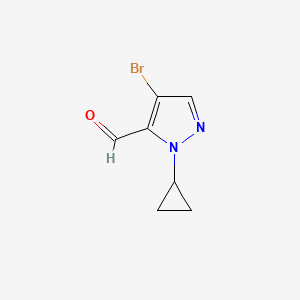
![(Cyclopropylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13514699.png)
